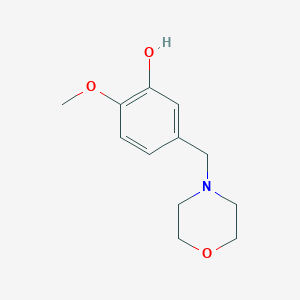
2-methoxy-5-(4-morpholinylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-(4-morpholinylmethyl)phenol, also known as CGP 12177, is a selective β-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β-adrenergic receptors.
Wirkmechanismus
2-methoxy-5-(4-morpholinylmethyl)phenol 12177 is a selective β-adrenergic receptor antagonist that binds to the β-adrenergic receptor and blocks the binding of endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 has a higher affinity for the β1-adrenergic receptor subtype than the β2-adrenergic receptor subtype.
Biochemical and Physiological Effects:
2-methoxy-5-(4-morpholinylmethyl)phenol 12177 has a variety of biochemical and physiological effects. It has been shown to decrease heart rate, cardiac output, and blood pressure in animal studies. It also decreases lipolysis and glucose production in adipose tissue and liver, respectively. 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 has been shown to have an anti-inflammatory effect in animal models of inflammation. It has also been shown to have a protective effect on the heart in animal models of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 in lab experiments is its high selectivity for the β1-adrenergic receptor subtype. This allows for the specific investigation of the physiological and biochemical effects of β1-adrenergic receptor activation. However, one limitation of using 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 is its low solubility in water, which can make it difficult to prepare solutions for experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-5-(4-morpholinylmethyl)phenol 12177. One direction is the investigation of the role of β1-adrenergic receptors in the development and progression of cardiovascular disease. Another direction is the development of more selective and potent β-adrenergic receptor antagonists for use in clinical applications. Additionally, the use of 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 in combination with other drugs to treat various diseases should be explored.
Synthesemethoden
The synthesis of 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 involves the reaction of 2-methoxy-5-nitrophenol with 4-(2-chloroethyl)morpholine in the presence of a palladium catalyst. The resulting intermediate is then reduced to 2-methoxy-5-(4-morpholinylmethyl)phenol 12177 using hydrogen gas and a palladium catalyst. The final product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-(4-morpholinylmethyl)phenol 12177 is widely used in scientific research to study the physiological and biochemical effects of β-adrenergic receptors. It is used as a radioligand in binding studies to determine the affinity and density of β-adrenergic receptors in various tissues. It is also used in functional studies to investigate the mechanism of action of β-adrenergic receptors.
Eigenschaften
IUPAC Name |
2-methoxy-5-(morpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-12-3-2-10(8-11(12)14)9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZOHZJSVOFGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5770704.png)
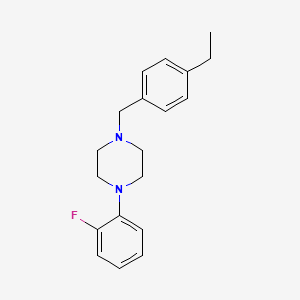

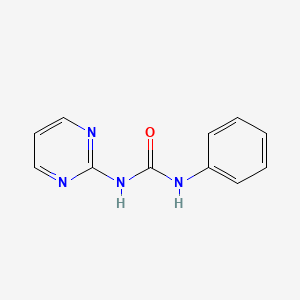
![3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5770735.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5770737.png)
methyl]amino}benzoate](/img/structure/B5770742.png)
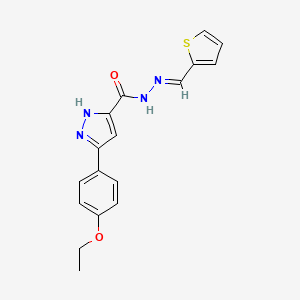

![1-ethyl-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5770772.png)
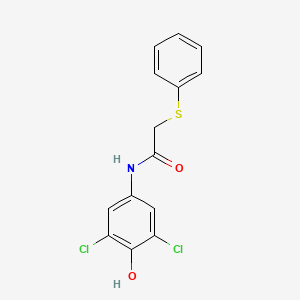
![3-(difluoromethyl)-N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5770789.png)
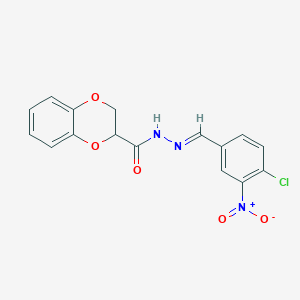
![methyl 4-({N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5770803.png)